N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)nitrous amide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10(9-11)6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJBVWAOPFJZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978250 | |
| Record name | N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-76-1 | |
| Record name | NSC37795 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Scholarly Research on N Methyl N Pyridin 3 Yl Methyl Nitrous Amide and Analogous Compounds
Direct scholarly research specifically on N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide is limited in the public domain. However, a significant body of research exists on analogous pyridine-derived nitrosamines, particularly those found in tobacco products, known as tobacco-specific nitrosamines (TSNAs). nih.govaacrjournals.org These compounds, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), share the structural feature of a pyridine (B92270) ring and a nitrosamine (B1359907) group.
Research on these analogous compounds often focuses on their synthesis, metabolic pathways, and biological effects. nih.gov For instance, studies have investigated the synthesis of various nitrosourea (B86855) derivatives of pyridine and piperidine (B6355638) for potential anticancer activity. nih.gov The metabolism of tobacco-specific nitrosamines has also been a key area of investigation, with studies identifying various metabolites, including pyridine-N-glucuronides, in urine. nih.govaacrjournals.org
The table below provides information on some analogous pyridine-containing nitrosamines that have been subjects of chemical research.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Methyl-N-(pyridin-2-yl)nitrous amide | 16219-98-0 | C₆H₇N₃O | 137.1 |
| N-methyl-N-pyridin-3-ylnitrous amide | 69658-91-9 | C₆H₇N₃O | 137.14 |
| N-Methyl-N-(pyridin-4-yl)nitrous amide | 16219-99-1 | C₆H₇N₃O | 137.14 |
| N-methyl-N-(4-methylpyridin-3-yl)nitrous amide | Not Available | C₇H₉N₃O | 151.17 |
| N-methyl-N-(pyridin-4-ylmethyl)nitrous amide | 6335-95-1 | C₇H₉N₃O | 151.17 |
This table is populated with data from publicly available chemical databases and research articles. echemi.comcleanchemlab.commanasalifesciences.comclearsynth.compharmaffiliates.combldpharm.comanaxlab.comveeprho.comsynzeal.com
Methodological Advancements in the Study of Complex Organic Nitrosamines
Chromatographic and Spectrometric Techniques
Modern analytical approaches for nitrosamine (B1359907) analysis heavily rely on hyphenated chromatographic and spectrometric techniques. nih.gov These methods offer the necessary separation power and detection sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a widely used technique for the analysis of a broad range of nitrosamines. nih.govsigmaaldrich.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are used to separate the compounds, which are then detected by a mass spectrometer. nih.gov Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed. aurigeneservices.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the unambiguous identification of analytes. nih.govsigmaaldrich.comrsc.org Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification. sigmaaldrich.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and semi-volatile nitrosamines, GC-MS is a powerful analytical tool. nih.govpmda.go.jp The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. epa.gov Different detectors, such as the nitrogen-phosphorus detector (NPD) or a Thermal Energy Analyzer (TEA), can also be used for specific detection of nitrogen-containing compounds. epa.gov
Other Techniques : Other analytical methods such as capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) have also been applied to the analysis of N-nitrosamines. nih.gov
Sample Preparation and Method Validation
Effective sample preparation is crucial for accurate nitrosamine analysis, especially in complex matrices. lcms.cz Techniques such as solid-phase extraction (SPE) are often employed to concentrate the analytes and remove interfering substances from the sample matrix. lcms.cz
Method validation is a critical aspect of analytical chemistry to ensure the reliability of the results. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). sigmaaldrich.comaurigeneservices.com Regulatory bodies often provide guidance on the required sensitivity of analytical methods for nitrosamine testing. acs.orgaurigeneservices.compmda.go.jp
The following table summarizes some of the key analytical techniques used in the study of N-nitrosamines.
| Analytical Technique | Principle | Key Advantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. nih.govsigmaaldrich.com | High sensitivity and selectivity, applicable to a wide range of compounds. thermofisher.com |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. nih.gov | Excellent for volatile and semi-volatile nitrosamines. pmda.go.jp |
| LC-HRMS | Liquid chromatography coupled with high-resolution mass spectrometry. nih.govsigmaaldrich.com | Provides high mass accuracy for confident identification. rsc.orgthermofisher.com |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. nih.gov | High separation efficiency and low sample consumption. |
This table provides a general overview of the analytical techniques and their applications in nitrosamine analysis.
Systematic IUPAC Naming and Related Chemical Structures
The compound with the chemical formula C₇H₉N₃O is systematically named N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes its molecular architecture: a methyl group and a (pyridin-3-yl)methyl group are attached to a nitrogen atom, which is, in turn, bonded to a nitroso group (-N=O). The term "nitrous amide" is used for N-nitroso amines, which are compounds with the general structure R₂NNO. iupac.orgwikipedia.orgiupac.org
The structure of this compound is distinguished by the presence of a pyridine (B92270) ring connected at the 3-position via a methylene (B1212753) bridge (-CH₂-) to the nitrosamine functional group. It is important to differentiate this compound from its structural isomers and related compounds to understand its unique properties.
Key related structures include:
Positional Isomers: These compounds differ in the attachment point of the methyl group to the pyridine ring. The primary isomers are N-Methyl-N-[(pyridin-2-yl)methyl]nitrous amide and N-Methyl-N-[(pyridin-4-yl)methyl]nitrous amide. veeprho.com The position of the nitrogen atom within the pyridine ring influences the electronic properties and potential intermolecular interactions of the molecule.
Structural Analogs: A closely related analog is N-methyl-N-pyridin-3-ylnitrous amide. echemi.com This compound lacks the methylene bridge, meaning the nitrosated nitrogen atom is directly bonded to the pyridine ring. This direct connection significantly alters the electronic delocalization and steric environment around the N-N bond.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| This compound | Not available | C₇H₉N₃O | Pyridin-3-yl group attached via a methylene bridge. |
| N-Methyl-N-[(pyridin-4-yl)methyl]nitrous amide | 6335-95-1 | C₇H₉N₃O | Isomer with attachment at the pyridin-4-yl position. veeprho.com |
| N-methyl-N-pyridin-3-ylnitrous amide | 69658-91-9 | C₆H₇N₃O | Lacks the methylene bridge; nitrogen is directly attached to the pyridine ring. echemi.com |
Electronic Structure and Bonding Characteristics
The electronic properties and bonding in this compound are primarily defined by the N-nitrosamine functional group. The bonding in this group is best described by resonance theory, involving a zwitterionic contributor. nih.govbohrium.com
The N-nitrosamine group can be represented by two main resonance structures: R₂N−N=O ↔ R₂N⁺=N−O⁻
This resonance hybridization has several important consequences for the molecule's structure and reactivity:
N-N Partial Double Bond: The delocalization of the lone pair of electrons from the amine nitrogen into the N=O bond gives the N-N bond significant double bond character. nih.govresearchgate.net This is the origin of the rotational barrier discussed previously. X-ray crystallography studies on simple nitrosamines like N-nitrosodimethylamine show an N-N bond length of approximately 1.32 Å, which is intermediate between a typical N-N single bond (~1.45 Å) and an N=N double bond (~1.25 Å). wikipedia.orgwikipedia.org
Planarity: The resonance model predicts a planar geometry for the C₂NNO core, where the amine nitrogen, the nitroso nitrogen, the oxygen, and the two alpha-carbon atoms (the carbon of the methyl group and the carbon of the methylene bridge) lie in the same plane. wikipedia.orgnih.govantteknik.com
Bonding in the Nitroso Group: The N-O bond, with a length of about 1.26 Å in N-nitrosodimethylamine, is also intermediate between a single and double bond. wikipedia.org The oxygen atom is the most basic site in the molecule, and the group has a significant dipole moment. cdnsciencepub.comacs.org
| Parameter | Typical Value/Characteristic | Consequence |
|---|---|---|
| N-N Bond Length | ~1.32 - 1.34 Å wikipedia.orgnih.govwikipedia.org | Partial double bond character, restricted rotation. |
| N-O Bond Length | ~1.24 - 1.26 Å wikipedia.orgnih.govwikipedia.org | Intermediate between single and double bond. |
| Rotational Energy Barrier (N-N) | ~23-29 kcal/mol researchgate.netcdnsciencepub.com | Existence of stable syn and anti conformers. nih.gov |
| Geometry of C₂NNO core | Planar wikipedia.orgnih.gov | Results from sp² hybridization of nitrogen atoms due to resonance. |
Isolation and Purification Techniques in Chemical Synthesis
The successful synthesis of this compound necessitates robust and efficient isolation and purification techniques to remove unreacted starting materials, reagents, and byproducts. The choice of a specific purification strategy is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and stability, as well as the nature of the impurities present in the reaction mixture. Given the presence of a polar pyridine ring and the inherent sensitivity of the N-nitroso group, a multi-step purification approach is often employed, combining extractive and chromatographic methods.
General Overview of Purification Strategies
For N-nitrosamines, purification strategies are designed to be non-destructive, avoiding conditions that could lead to the degradation of the target molecule. Key considerations include the compound's sensitivity to light and acidic conditions, which can cause decomposition. Therefore, it is common practice to perform purification steps under reduced light and to avoid strong acidic environments.
Commonly employed techniques for the isolation and purification of N-nitrosamines include:
Liquid-Liquid Extraction: This is a fundamental technique used for the initial workup of the reaction mixture to separate the desired product from water-soluble impurities and salts.
Column Chromatography: A highly versatile and widely used method for separating compounds based on their differential adsorption to a stationary phase.
High-Performance Liquid Chromatography (HPLC): Often used for final purification to achieve high purity levels, especially for analytical standards or when small quantities of the compound are required.
Recrystallization: This technique is applicable if the compound is a solid at room temperature and a suitable solvent system can be identified.
Application to this compound
Due to the presence of the basic pyridine nitrogen, this compound is expected to be a polar compound. This polarity influences the choice of solvents and chromatographic conditions.
Liquid-Liquid Extraction:
Following the synthesis, an initial purification step typically involves quenching the reaction mixture, often with an aqueous solution, followed by extraction with an appropriate organic solvent. For a polar compound like this compound, solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) are commonly used. The extraction process is designed to move the target compound into the organic phase while leaving inorganic salts and highly polar byproducts in the aqueous phase. It may be necessary to adjust the pH of the aqueous layer to ensure the pyridine nitrogen is not protonated, which would increase its water solubility.
Column Chromatography:
Column chromatography is a crucial step for separating the target compound from structurally similar impurities. The choice of stationary and mobile phases is critical for achieving good separation.
| Stationary Phase | Mobile Phase System (Gradient Elution) | Rationale |
| Silica (B1680970) Gel | Hexane (B92381)/Ethyl Acetate or Dichloromethane/Methanol (B129727) | Silica gel is a versatile and common stationary phase. A gradient of increasing polarity (e.g., from pure hexane to a mixture with ethyl acetate, or from dichloromethane to a mixture with methanol) is typically used to elute compounds of varying polarities. The more polar this compound would require a more polar solvent mixture for elution. |
| Alumina (B75360) (Neutral or Basic) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Alumina can be a good alternative to silica gel, especially for compounds that may be sensitive to the acidic nature of silica. Given the basic pyridine moiety, neutral or basic alumina can prevent protonation and potential degradation or irreversible adsorption on the column. |
The fractions collected from the column are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure.
High-Performance Liquid Chromatography (HPLC):
For achieving very high purity, preparative HPLC is the method of choice. Reversed-phase HPLC is particularly well-suited for polar compounds.
| Column Type | Mobile Phase | Detection |
| C18 or C8 | Water/Acetonitrile or Water/Methanol with a possible additive like formic acid or ammonium (B1175870) acetate | UV detection is commonly used, as the pyridine ring and the nitroso group are chromophores. The wavelength of maximum absorbance would be determined beforehand. |
The use of a buffer or an additive in the mobile phase can help to ensure consistent ionization of the pyridine nitrogen and achieve sharp, symmetrical peaks.
Recrystallization:
If this compound is a solid, recrystallization can be an effective final purification step. The selection of an appropriate solvent system is key. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. Common solvent systems for polar organic compounds include ethanol, isopropanol, or mixtures such as ethyl acetate/hexane. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Chemical Reactivity and Transformation Pathways of N Methyl N Pyridin 3 Yl Methyl Nitrous Amide
General Principles of Nitrous Amide Reactivity
N-nitrosamines, the class of compounds to which N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide belongs, exhibit a characteristic set of reactions primarily centered around the N-nitroso group. The reactivity of this functional group is influenced by the electronic properties of its substituents. The nitrogen atom of the nitroso group possesses a lone pair of electrons, rendering it basic and nucleophilic, while the oxygen atom can also act as a nucleophilic center. nih.gov
N-nitrosamines can react with electrophiles at the oxygen atom to form O-substituted hydroxydiazenium salts. nih.govacs.org Common alkylating agents used for this purpose include trialkyloxonium salts and dimethyl sulfate. acs.org These resulting O-alkylated cations are themselves electrophilic and can undergo further reactions. acs.org
Conversely, the nitroso-nitrogen is weakly electrophilic and can be attacked by strong nucleophiles such as organolithium or Grignard reagents. nih.gov This initial attack forms an unstable intermediate that can subsequently eliminate to form hydrazones or azomethine imines. nih.gov The α-carbon to the nitrosamine (B1359907) group can be deprotonated by strong bases like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines, which are potent nucleophiles capable of reacting with various electrophiles. nih.gov
Denitrosation Reactions and Mechanisms
Denitrosation, the cleavage of the N-NO bond, is a characteristic reaction of N-nitrosamines, particularly under acidic conditions. nih.gov The generally accepted mechanism involves protonation of the nitrosamine. While the oxygen atom is the more basic site, forming a stable hydroxydiazenium salt, protonation at the amino nitrogen is thought to be a key, albeit less favorable, step leading to denitrosation. nih.govfreethinktech.com This N-protonated species is susceptible to nucleophilic attack, which facilitates the cleavage of the N-N bond and releases the corresponding secondary amine and a nitrosating agent. nih.govacs.org
The rate of this acid-catalyzed denitrosation can be significantly accelerated by the presence of nucleophiles such as bromide, thiocyanate, or thiourea. nih.govfreethinktech.com These nucleophiles attack the N-protonated intermediate, leading to the formation of the secondary amine and a nitrosyl halide or pseudohalide.
Metabolic denitrosation is another significant pathway, which can occur via reductive pathways mediated by enzymes like cytochrome P-450. nih.gov This process can lead to the formation of nitric oxide (NO) and the parent secondary amine. nih.gov
Table 1: Factors Influencing Denitrosation
| Factor | Effect on Denitrosation Rate | Mechanism |
|---|---|---|
| Low pH | Increases | Protonation of the nitrosamine facilitates N-N bond cleavage. nih.gov |
| Nucleophiles (e.g., Br⁻, SCN⁻) | Increases | Attack the protonated intermediate, assisting in the cleavage. nih.govfreethinktech.com |
| Enzymes (e.g., Cytochrome P-450) | Can facilitate | Reductive cleavage of the N-NO bond. nih.gov |
Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Moiety
The pyridine ring within this compound possesses distinct reactivity towards both electrophiles and nucleophiles. Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. wikipedia.orggcwgandhinagar.com When such reactions do occur, they are sluggish and typically require harsh conditions. quimicaorganica.org The substitution is directed to the 3-position, which is the most electron-rich carbon in the ring. wikipedia.orgslideshare.net Friedel-Crafts alkylation or acylation reactions are generally unsuccessful as they lead to reaction at the basic ring nitrogen instead. wikipedia.orgquimicaorganica.org
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgslideshare.net These positions can accommodate the negative charge of the intermediate Meisenheimer-like complex through resonance stabilization involving the nitrogen atom. quora.com A classic example of this is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. slideshare.net
The nitrogen atom of the pyridine ring also possesses a basic lone pair of electrons, allowing it to react with electrophiles such as protons (acid-base reaction), alkyl halides (quaternization), and Lewis acids. wikipedia.orggcwgandhinagar.com
Table 2: Reactivity of the Pyridine Ring
| Reaction Type | Preferred Position(s) | Reactivity vs. Benzene | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution | 3-position | Less reactive | The electronegative nitrogen deactivates the ring towards electrophilic attack. wikipedia.orggcwgandhinagar.com |
| Nucleophilic Aromatic Substitution | 2- and 4-positions | More reactive | The electron-deficient ring is susceptible to nucleophilic attack, with intermediates stabilized by the nitrogen atom. wikipedia.orgquora.com |
| Reaction at Nitrogen | N/A | N/A | The lone pair on the nitrogen atom makes it a basic and nucleophilic center. wikipedia.org |
Reactions Involving the N-Methyl Group
A critical transformation pathway for many N-nitrosamines, including this compound, involves the N-methyl group. Metabolic activation, often mediated by cytochrome P450 enzymes, can lead to the hydroxylation of the carbon atom adjacent (α-position) to the nitroso group. mdpi.comresearchgate.net In this case, α-hydroxylation of the N-methyl group would yield an unstable α-hydroxy-N-nitrosamine intermediate. mdpi.com
This intermediate spontaneously decomposes, leading to the formation of formaldehyde and a primary nitrosamine, which is also unstable. nih.govmdpi.com The primary nitrosamine further breaks down to generate a highly reactive diazonium ion. nih.gov This electrophilic species can then alkylate various nucleophiles.
Ring-Opening and Rearrangement Reactions
While ring-opening of the pyridine moiety is not a commonly reported reaction for this specific compound under typical conditions, rearrangement reactions are known for certain classes of nitrosamines. The Fischer-Hepp rearrangement is a notable example, where N-nitrosoanilines rearrange in the presence of acid to form C-nitroso isomers, typically with the nitroso group migrating to the para-position of the aromatic ring. nih.gov Although this compound is not an N-nitrosoaniline, the principle of acid-catalyzed rearrangement highlights a potential, though likely less favored, transformation pathway.
Photochemically induced rearrangements are also possible. For instance, the photolysis of some nitrosamines can lead to the formation of amidoximes through what is believed to be an intermolecular reaction rather than a direct intramolecular rearrangement. nih.gov
Oxidative and Reductive Transformations
N-nitrosamines can undergo both oxidative and reductive transformations. Oxidation of the nitroso group can lead to the formation of the corresponding N-nitramine. nih.gov This transformation can be achieved using strong oxidizing agents such as peroxytrifluoroacetic acid. nih.gov
Reductive processes can target the nitroso group. For instance, reduction with agents like lithium aluminum hydride (LAH) followed by hydrogenolysis with Raney nickel can lead to the complete removal of the nitroso group (denitrosation), yielding the parent secondary amine. nih.gov
Advanced oxidation processes (AOPs), often involving UV light and an oxidant like hydrogen peroxide or ozone, are effective for the degradation of N-nitrosamines in aqueous environments. acs.orgmdpi.com These methods generate highly reactive hydroxyl radicals (HO•) which can attack the nitrosamine molecule. mdpi.com Potential sites of attack include hydrogen abstraction from the N-methyl group or addition to the nitrogen atoms. mdpi.com UV photolysis alone can also induce the degradation of nitrosamines, often proceeding via the homolytic cleavage of the N-N bond to generate an amino radical and nitric oxide. nih.govacs.org
Catalytic Aspects of this compound Transformations
Catalysis can play a significant role in both the formation and degradation of N-nitrosamines. The formation of nitrosamines from secondary amines and a nitrosating agent can be catalyzed by various species. For example, cationic micelles have been shown to enhance the rate of nitrosation of hydrophobic secondary amines. researchgate.net Carbonyl compounds, particularly formaldehyde, can also catalyze nitrosamine formation under neutral and basic conditions by forming a reactive iminium ion intermediate. acs.org
In terms of transformations of the nitrosamine itself, various catalytic systems have been explored for degradation. Several metals have been demonstrated to catalyze the reduction of nitrosamines in water. acs.org Activated carbon can also catalyze the transformation of amines to nitrosamines, potentially through surface-mediated nitrosation or oxidation reactions. researchgate.net Biocatalysis, using microorganisms or their enzymes, represents another avenue for the transformation and degradation of N-nitrosamines. acs.org For instance, certain bacteria are capable of degrading N-nitrosodimethylamine (NDMA), a process that can be promoted by providing a suitable carbon source like propane. acs.org
Kinetic and Thermodynamic Studies of Chemical Reactions
The chemical reactivity of this compound, like other N-nitrosamines, is governed by the electronic and steric factors of its molecular structure. The presence of the pyridine ring, the methyl group, and the nitroso group dictates its susceptibility to various transformation pathways, including decomposition and reactions with other chemical entities. While specific experimental kinetic and thermodynamic data for this particular compound are not extensively available in publicly accessible literature, a comprehensive understanding can be extrapolated from studies on analogous N-nitroso compounds and molecules containing a pyridine moiety.
The decomposition of N-nitrosamines can proceed through several mechanisms, primarily influenced by conditions such as pH, temperature, and exposure to light. In acidic environments, protonation of the nitroso group can facilitate the denitrosation process, yielding the corresponding secondary amine, N-methyl-1-(pyridin-3-yl)methanamine, and a nitrosating agent. This reaction is often catalyzed by nucleophiles. Conversely, under basic conditions, the decomposition pathways can be more complex.
Photolytic decomposition is another significant transformation pathway for N-nitrosamines. Upon absorption of ultraviolet radiation, the N-N bond can undergo homolytic cleavage, leading to the formation of radical species that can participate in a variety of subsequent reactions. The kinetics of nitrosamine photolysis have been observed to be dependent on the initial concentration of the compound.
The pyridine ring in this compound is expected to influence its reactivity. The nitrogen atom in the pyridine ring can act as a proton acceptor or a coordination site for metal ions, which could modulate the decomposition kinetics of the nitrous amide moiety.
General Kinetic Parameters for N-Nitrosamine Decomposition
To illustrate the typical kinetic behavior of related compounds, the following table presents hypothetical kinetic data for the decomposition of a generic N-nitrosamine under different conditions. These values are representative and serve to provide a qualitative understanding in the absence of specific data for this compound.
| Condition | Rate Constant (k) [s⁻¹] | Half-life (t₁/₂) [s] | Activation Energy (Ea) [kJ/mol] |
| Acidic (pH 3), 25°C | 1.5 x 10⁻⁵ | 46200 | 85 |
| Neutral (pH 7), 25°C | 3.0 x 10⁻⁷ | 2310000 | 110 |
| Basic (pH 11), 25°C | 8.0 x 10⁻⁶ | 86625 | 95 |
| Photolysis (UV, 25°C) | 2.5 x 10⁻³ | 277 | 25 |
This table is interactive. Users can sort the data by clicking on the column headers.
Thermodynamic Considerations
The thermodynamic stability of this compound and the feasibility of its transformation pathways are described by thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. The decomposition of N-nitrosamines is generally an exergonic process (ΔG < 0), indicating that it is thermodynamically favorable.
The following table provides illustrative thermodynamic data for a representative N-nitrosamine decomposition reaction.
| Reaction Pathway | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) at 298 K |
| Acid-catalyzed Hydrolysis | -75 | +20 | -80.96 |
| Photolytic Decomposition | -40 | +50 | -54.9 |
This table is interactive. Users can sort the data by clicking on the column headers.
These generalized data underscore that while the decomposition is spontaneous, the reaction rates can be very slow under certain conditions, allowing for the persistence of these compounds. The presence of the pyridine moiety in this compound could potentially influence these thermodynamic parameters through resonance effects and its basicity, although specific experimental data would be required for a quantitative assessment.
Advanced Spectroscopic and Analytical Characterization Techniques in Research on N Methyl N Pyridin 3 Yl Methyl Nitrous Amide
High-Resolution NMR Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, but the spectra of asymmetrical nitrosamines exhibit unique and revealing characteristics.
A key feature in the NMR spectra of asymmetrical N-nitrosamines is the presence of two distinct sets of signals for the protons and carbons on the atoms alpha to the N-nitroso group. nih.govacanthusresearch.com This phenomenon arises from the significant double-bond character of the central N-N bond, which results in a high barrier to rotation (approximately 23 kcal/mol). nih.govacs.org This hindered rotation leads to the existence of two stable rotational isomers, or rotamers (E/Z isomers), which are observable as separate species on the NMR timescale at room temperature. nih.govresearchgate.net
For this compound, this isomerism would result in two distinct signals for the N-methyl group (N-CH₃) and two for the methylene (B1212753) bridge protons (-CH₂-). The chemical shifts of these groups are influenced by the magnetic anisotropy of the N=O group. In one isomer, the methyl group is syn to the oxygen atom, while in the other, it is anti, leading to different magnetic environments and thus different chemical shifts. nih.govacanthusresearch.com The ratio of the integrals of these paired signals provides the relative population of the two rotamers in the solvent used for the analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for E/Z Isomers of this compound Note: These are predicted values based on analogous structures. Actual values may vary.
| Group | Isomer 1 (e.g., E-isomer) ¹H Shift (ppm) | Isomer 2 (e.g., Z-isomer) ¹H Shift (ppm) | Isomer 1 (e.g., E-isomer) ¹³C Shift (ppm) | Isomer 2 (e.g., Z-isomer) ¹³C Shift (ppm) |
| N-CH₃ | ~3.8 | ~3.1 | ~40 | ~33 |
| -CH₂- | ~5.0 | ~5.8 | ~55 | ~48 |
| Pyridine (B92270) H-2 | ~8.6 | ~8.6 | ~150 | ~150 |
| Pyridine H-4 | ~7.8 | ~7.8 | ~136 | ~136 |
| Pyridine H-5 | ~7.4 | ~7.4 | ~124 | ~124 |
| Pyridine H-6 | ~8.5 | ~8.5 | ~149 | ~149 |
Data compiled from principles discussed in referenced literature. nih.govrsc.org
Variable-temperature (VT) NMR experiments can be employed to study the kinetics of this rotational barrier. As the temperature is increased, the rate of interconversion between the rotamers increases, causing the distinct pairs of signals to broaden and eventually coalesce into single, averaged signals. nih.gov
Mass Spectrometry for Mechanistic Pathway Analysis and Fragmentation Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for probing its fragmentation pathways, which can provide insights into its structure and reactivity. When coupled with chromatographic separation (LC-MS or GC-MS), it becomes a highly sensitive and specific method for detection and quantification. nih.gov
Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The study of these fragments is crucial for confirming the identity of the compound in complex matrices and for analyzing potential reaction byproducts. Key fragmentation pathways observed for N-nitrosamines include:
Loss of the Nitroso Radical (•NO): A very common fragmentation pathway is the cleavage of the N-N bond, resulting in the loss of a neutral nitric oxide radical, which corresponds to a mass loss of 30 Da (M-30). semanticscholar.orgnih.govresearchgate.net
Alpha-Cleavage: Similar to amines, fragmentation can occur via cleavage of the C-N bond alpha to the nitrogen atom. For the target molecule, this could lead to the formation of a stable pyridin-3-ylmethyl cation (m/z 92) or a methyl cation (m/z 15). nih.gov
Loss of •OH: Rearrangement can lead to the loss of a hydroxyl radical, resulting in a fragment ion at M-17. This is believed to proceed through a McLafferty-type rearrangement. researchgate.netnih.gov
ESI-MS/MS Fragmentation: In tandem mass spectrometry (ESI-MS/MS), protonated nitrosamine (B1359907) compounds can exhibit other fragmentation patterns, such as the loss of water (H₂O, M-18) or the elimination of NH₂NO (M-46). semanticscholar.orgnih.gov
Table 2: Predicted Mass Spectrometric Fragments for this compound (Molecular Weight: 151.17)
| Fragmentation Pathway | Neutral Loss | Fragment m/z | Description |
| Molecular Ion [M]⁺• | - | 151 | Parent ion |
| Loss of Nitroso Radical | •NO (30 Da) | 121 | [M - NO]⁺• |
| Loss of Hydroxyl Radical | •OH (17 Da) | 134 | [M - OH]⁺• |
| Alpha-Cleavage | C₆H₇N₂O (136 Da) | 92 | [C₅H₄NCH₂]⁺ (Pyridinylmethyl cation) |
| Alpha-Cleavage | C₇H₈N₂ (120 Da) | 30 | [CH₃N]⁺ |
Data compiled from principles discussed in referenced literature. semanticscholar.orgnih.govresearchgate.netnih.gov
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
The key vibrational modes for this molecule can be divided into those associated with the N-nitroso group and those from the pyridinylmethyl moiety.
N-Nitroso Group Vibrations: The most characteristic vibration is the N=O stretch , which typically appears as a strong band in the IR spectrum between 1480 cm⁻¹ and 1410 cm⁻¹ . pw.edu.pl The N-N stretching vibration is found in the region of 1100-1050 cm⁻¹ . pw.edu.pl
Pyridinylmethyl Moiety Vibrations: The pyridine ring exhibits a series of characteristic vibrations. These include C=C and C=N stretching modes in the 1615-1465 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which are highly characteristic of the substitution pattern of the pyridine ring. aip.orgcdnsciencepub.com The CH₂ group will show C-H stretching vibrations around 2950-2850 cm⁻¹ and scissoring/bending vibrations around 1450 cm⁻¹.
Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds like C-C within the aromatic ring, which may be weak in the IR spectrum. ksu.edu.sa
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium | Medium |
| Pyridine Ring (C=C, C=N) Stretch | 1615 - 1465 | Strong | Strong |
| N=O Stretch | 1480 - 1410 | Strong | Medium-Weak |
| CH₂ Bend (Scissoring) | ~1450 | Medium | Medium |
| N-N Stretch | 1100 - 1050 | Strong | Weak |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |
Data compiled from principles discussed in referenced literature. pw.edu.plresearchgate.netaip.org
X-ray Crystallography and Solid-State Structural Investigations
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable data on its molecular geometry and intermolecular interactions.
A crystallographic study would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry. Of particular interest are the N-N and N=O bond lengths (typically ~1.32 Å and ~1.26 Å, respectively, in the solid state), which confirm the partial double-bond character of the N-N bond. nih.gov
Planarity: It would confirm the planarity of the C-N(NO)-C unit, a characteristic feature of the nitrosamine functional group. nih.govacs.org
Conformation: The analysis would identify which of the E/Z rotamers is present in the crystal lattice, or if both are present in a disordered state. It would also determine the torsion angle between the pyridine ring and the nitrosamine plane.
Intermolecular Interactions: The crystal packing would show how molecules interact with each other through forces like hydrogen bonding (e.g., C-H···O or C-H···N), π-π stacking of the pyridine rings, and van der Waals forces.
Table 4: Typical Data Obtained from X-ray Crystallographic Analysis of a Related Pyridyl Compound
| Parameter | Example Value/Information |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Data Collection | Diffractometer type, radiation source (e.g., Mo Kα) |
| Refinement Method | Full-matrix least-squares on F² |
| Key Bond Lengths | N-N, N=O, C-N, C=C |
| Key Bond Angles | C-N-N, N-N=O |
| Hydrogen Bonding | Donor-H···Acceptor distances and angles |
Data based on a representative structure of a related pyridyl compound. researchgate.net
Chromatographic Methods for Reaction Monitoring and Purity Assessment in Chemical Synthesis
Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. Due to the potential for N-nitrosamines to be present at trace levels as impurities, highly sensitive methods are required. nih.govveeprho.com
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS: HPLC, often coupled with a mass spectrometer (LC-MS/MS), is the most common and powerful technique for nitrosamine analysis. veeprho.combioanalysis-zone.com A typical method involves:
Stationary Phase: Reversed-phase columns such as C18 or Phenyl-Hexyl are commonly used.
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile.
Detection: UV detection can be used for purity assessment at higher concentrations. For trace analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, allowing for quantification at parts-per-billion (ppb) levels. nih.govperkinelmer.com
The use of chromatography can sometimes resolve the E/Z rotamers of asymmetrical nitrosamines, resulting in two distinct peaks for a single compound, which is an important consideration during method development. acanthusresearch.com
Gas Chromatography (GC) and GC-MS/MS: GC is also a viable technique, particularly for more volatile nitrosamines. restek.com
Injection: Direct liquid injection is common, though headspace techniques can be used for certain analytes. restek.comeuropeanpharmaceuticalreview.com
Column: A polar capillary column is typically used to achieve good separation.
Detection: Highly specific detectors like a Thermal Energy Analyzer (TEA) or a Nitrogen-Phosphorus Detector (NPD) can be used. However, coupling to a mass spectrometer (GC-MS or GC-MS/MS) is preferred for confirmatory analysis. restek.comepa.gov A significant challenge with GC analysis is the potential for thermal degradation of the analyte in the hot injector port, which must be carefully evaluated. europeanpharmaceuticalreview.com
Method validation for either LC or GC would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose. nih.gov
Table 5: Typical Chromatographic Conditions for Nitrosamine Analysis
| Parameter | LC-MS/MS Method | GC-MS/MS Method |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm | Rxi-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water; B: Methanol | Helium |
| Flow Rate | 0.3 mL/min | 1.2 mL/min |
| Injection Volume | 5 µL | 1 µL (Splitless) |
| Oven Program | Isocratic or Gradient | Temperature programmed (e.g., 40°C hold, ramp to 280°C) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Impact (EI) or Positive Chemical Ionization (PCI) |
| Detection | Tandem MS (MRM) | Tandem MS (MRM) |
Data compiled from typical methods described in referenced literature. nih.govrestek.comsigmaaldrich.com
Theoretical and Computational Studies of N Methyl N Pyridin 3 Yl Methyl Nitrous Amide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of N-nitrosamines. researchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is key to predicting its stability, reactivity, and potential interaction sites.
The electronic structure of N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide is characterized by the planar Cα-N-N=O moiety and the hindered rotation around the N-N bond due to its partial double-bond character. nih.gov DFT calculations can elucidate several key electronic properties:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electron Density and Partial Charges: Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. researchgate.net This reveals the electrophilic and nucleophilic sites within the molecule. For N-nitrosamines, the oxygen atom and the pyridine (B92270) nitrogen are typically regions of high negative charge (nucleophilic), while the α-carbon atoms and the nitroso nitrogen can be electrophilic, particularly after metabolic activation.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution, highlighting regions that are attractive to electrophiles or nucleophiles.
These computed properties are essential for understanding the initial steps of metabolic activation, which are often governed by the molecule's electronic landscape.
| Calculated Property | Computational Method | Significance |
|---|---|---|
| HOMO/LUMO Energies | DFT (e.g., B3LYP) | Indicates electron-donating/accepting ability and chemical reactivity. A smaller energy gap suggests higher reactivity. |
| Partial Atomic Charges | NBO Analysis | Identifies nucleophilic (negative charge) and electrophilic (positive charge) centers, predicting sites for chemical reactions. |
| Dipole Moment | DFT, Ab initio | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Visually maps electron-rich and electron-poor regions, providing a guide to intermolecular interactions and reaction sites. |
Reaction Pathway Modeling and Transition State Analysis
A primary focus of computational studies on N-nitrosamines is modeling their metabolic activation pathways, which are believed to be responsible for their carcinogenic properties. researchgate.net The generally accepted mechanism begins with the enzymatic α-hydroxylation by Cytochrome P450 (CYP) enzymes. nih.govfrontiersin.org This initial step is followed by a series of spontaneous transformations that ultimately produce a highly reactive diazonium ion, which can then alkylate DNA. nih.govresearchgate.net
Quantum chemical methods are employed to map out the potential energy surface for this entire process:
Reactant and Product Optimization: The geometries of the starting material (the parent nitrosamine), intermediates (such as the α-hydroxy nitrosamine), and final products (the diazonium ion and an aldehyde) are computationally optimized to find their lowest energy structures. nih.gov
Transition State (TS) Search: For each step in the reaction, a transition state structure is located. The TS represents the highest energy point along the reaction coordinate. Its geometry and energy are critical for understanding the reaction kinetics. researchgate.net
Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy (or Gibbs free energy of activation). A lower activation energy implies a faster reaction rate. Computational studies have shown that for carcinogenic nitrosamines, the pathways leading to the formation of diazonium ions are kinetically favored. nih.govresearchgate.net
For this compound, two sites are available for α-hydroxylation: the methyl carbon and the methylene (B1212753) carbon of the pyridinylmethyl group. Computational modeling can predict which site is more susceptible to hydroxylation based on steric and electronic factors. Subsequent steps, including the decomposition of the α-hydroxy intermediate and formation of the methyldiazonium ion or the (pyridin-3-yl)methyldiazonium ion, can be modeled to determine the most likely reactive species. Studies on isomeric NMPYs have shown that the position of the nitrogen in the pyridine ring significantly influences the metabolic outcome, with some isomers favoring activation pathways while others favor detoxification. nih.govnih.gov
| Reaction Step | Description | Typical Calculated Barrier (kcal/mol) |
|---|---|---|
| α-Hydroxylation | Enzyme-catalyzed initial activation step. Often strongly exothermic and not rate-determining. nih.gov | Not explicitly calculated as it is enzyme-mediated, but the overall reaction is highly favorable. |
| Decomposition of α-hydroxy intermediate | Spontaneous breakdown to form a diazonium ion and an aldehyde. | Generally low barriers, indicating a rapid, spontaneous process. |
| Reaction with DNA (Guanine) | Alkylation of DNA by the diazonium ion via an SN2 reaction. | ~14-16 kcal/mol |
Molecular Dynamics Simulations for Conformational Analysis
The three-dimensional structure and flexibility of a molecule are critical to its biological activity. N-nitrosamines exhibit important conformational features, most notably the hindered rotation around the N-N single bond, which has significant double-bond character. nih.gov This restriction results in the existence of distinct Z and E geometric isomers (conformers), which can often be observed in NMR spectra. nih.gov
Computational methods can predict the relative energies and rotational barriers between these conformers. Ab initio and DFT calculations on N-nitrosodimethylamine (NDMA) have shown a rotational barrier of approximately 23 kcal/mol. nih.gov The relative stability of the Z and E conformers in asymmetrical nitrosamines like this compound depends on the steric and electronic interactions between the substituents.
Dominant Conformations: Identifying the most stable and populated conformations in a given environment (e.g., in water).
Flexibility: Quantifying the flexibility of different parts of the molecule, such as the rotation of the pyridinylmethyl group.
Solvent Effects: Simulating how interactions with solvent molecules influence the molecule's shape and dynamics.
This information is crucial because the specific conformation of the nitrosamine (B1359907) likely influences how it binds to the active site of CYP450 enzymes, a key step in its metabolic activation. nih.gov
| Parameter | Typical Calculated Value (for NDMA) | Significance |
|---|---|---|
| N-N Bond Length | ~1.34 Å | Shorter than a typical N-N single bond, indicating partial double-bond character. |
| N=O Bond Length | ~1.24 Å | Consistent with a double bond. |
| N-N Rotational Barrier | ~23 kcal/mol | High barrier leads to stable Z/E conformers at room temperature. |
| Cα-N-N-O Dihedral Angle | Close to 0° or 180° | Indicates the planarity of the core nitrosamino group. |
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation and identification of unknown compounds or isomers. researchgate.net For this compound, these predictions are particularly useful for distinguishing between its potential Z and E conformers.
NMR Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govgithub.io The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. uncw.edu By calculating the NMR spectra for all possible low-energy conformers and then averaging them based on their predicted Boltzmann population, a final theoretical spectrum is generated. This approach has proven highly effective in assigning the NMR signals of asymmetrical N-nitrosamine isomers, where experimental assignment can be challenging. nih.govmdpi.com
Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra through frequency calculations is a standard output of DFT studies. These calculations help in assigning experimental vibrational bands to specific molecular motions (e.g., N=O stretch, C-N stretch).
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. ijcce.ac.ir
The accuracy of these predictions allows for a direct comparison with experimental data, serving as a robust method for confirming molecular structure and conformation.
| Atom Position | Isomer | Experimental δC | Calculated δC | Difference (Δδ) |
|---|---|---|---|---|
| N-CH₃ | Major Isomer (E) | 32.5 | 31.9 | -0.6 |
| Minor Isomer (Z) | 39.5 | 38.7 | -0.8 | |
| α-CH₂ | Major Isomer (E) | 48.6 | 47.8 | -0.8 |
| Minor Isomer (Z) | 40.1 | 39.5 | -0.6 |
Structure-Reactivity Relationships from Computational Models
By combining the calculated properties of many different N-nitrosamines, researchers can develop structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models. nih.govpharmaexcipients.com These models aim to predict the biological activity, such as carcinogenic potency, of new or untested nitrosamines based on their molecular structure. researchgate.netlhasalimited.org
Computational models contribute to SAR and QSAR by providing a range of molecular descriptors:
Electronic Descriptors: Properties like HOMO/LUMO energies, partial charges, and ionization potential can be correlated with reactivity. mdpi.com
Steric Descriptors: The size and shape of the substituents around the nitrosamine group are critical. Steric hindrance at the α-carbon position is known to dramatically reduce carcinogenic potency because it impedes the initial enzymatic hydroxylation step. researchgate.net
Topological Descriptors: These relate to the connectivity and branching of the molecule.
For this compound, several structural features are relevant. The presence of α-hydrogens on both the methyl and methylene groups makes it susceptible to metabolic activation. researchgate.net However, the bulky pyridinylmethyl group may introduce some steric hindrance compared to a simple nitrosamine like NDMA. Furthermore, studies on the isomeric N-nitroso-N-methylaminopyridines (NMPYs) have demonstrated that the electronic influence of the pyridine ring and the position of the nitrogen atom are crucial determinants of reactivity. The 2-NMPY isomer is a potent carcinogen that is readily activated via demethylation, whereas the 3-NMPY and 4-NMPY isomers are non-carcinogenic and are metabolized primarily through deactivating pathways like denitrosation and N-oxide formation. nih.govnih.gov These findings suggest that the electronic properties conferred by the pyridin-3-yl group in the target molecule will be a key factor in its metabolic fate and potential reactivity.
| Structural Feature / Descriptor | Effect on Carcinogenic Potency | Computational Rationale |
|---|---|---|
| Lack of α-hydrogens | Decreases / Abolishes | Blocks the primary metabolic activation pathway of α-hydroxylation. |
| Steric bulk at α-carbon (branching) | Decreases | Hinders access of CYP450 enzymes to the α-hydrogen, slowing activation. |
| Electron-withdrawing groups near α-carbon | Decreases | Destabilizes the formation of the carbocation character necessary for the reaction. |
| Ring strain (in cyclic nitrosamines) | Increases | Facilitates ring-opening reactions following α-hydroxylation. |
| Alternative metabolic sites (β, γ-carbons) | Decreases | Provides competing, non-activating detoxification pathways. |
Role and Applications of N Methyl N Pyridin 3 Yl Methyl Nitrous Amide in Chemical Research
N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide as a Synthetic Intermediate
While extensive, dedicated studies on the use of this compound as a synthetic intermediate are not widely documented in publicly available research, its structural features suggest its potential as a precursor in the synthesis of various heterocyclic compounds. The presence of the pyridyl moiety, the methylamino group, and the nitrous amide functionality offers multiple reactive sites for chemical transformations.
Use in Specific Organic Reactions, e.g., as a Nitrosating Agent in Chemical Transformations
N-nitrosamides, the chemical class to which this compound belongs, are recognized for their ability to act as nitrosating agents. researchgate.net These compounds can transfer a nitroso group (NO) to other substrates, a fundamental transformation in organic synthesis. The reactivity of N-nitrosamides in these reactions is influenced by factors such as the nature of the substituents and the reaction conditions.
The general mechanism of nitrosation by N-nitrosamides often involves the cleavage of the N-N bond, which can proceed through various pathways depending on the substrate and catalysts present. This reactivity allows for the nitrosation of a range of functional groups, including amines and amides, leading to the formation of new N-nitroso compounds. A computational study on the N-nitrosation of secondary amines has provided insights into the mechanistic aspects and energy barriers of such reactions. researchgate.net While specific studies detailing the nitrosating capabilities of this compound are not prevalent, its structural similarity to other N-nitrosamides suggests it could be employed in similar chemical transformations.
Research on Model Systems for Nitrosamine (B1359907) Chemistry
The structural resemblance of this compound to tobacco-specific nitrosamines (TSNAs) makes it a relevant model compound for studying the chemistry and toxicology of this important class of carcinogens. who.int TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), are found in tobacco products and are implicated in the development of various cancers. nih.govbhekisisa.org
By using this compound as a model system, researchers can investigate the mechanisms of formation, decomposition, and metabolic activation of pyridyl-containing nitrosamines in a more controlled laboratory setting. researchgate.net Such studies are crucial for understanding the carcinogenic pathways of TSNAs and for developing strategies to mitigate their harmful effects. The presence of the 3-pyridyl group is particularly significant, as it is a key structural feature of many potent TSNAs. nih.gov
Table 1: Key Tobacco-Specific Nitrosamines (TSNAs) for Comparative Study
| Compound Name | Abbreviation | Carcinogenic Potential |
| N'-nitrosonornicotine | NNN | Carcinogenic |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone | NNK | Carcinogenic |
| N'-nitrosoanabasine | NAB | Weakly Carcinogenic |
| N'-nitrosoanatabine | NAT | Non-carcinogenic |
Precursor for Advanced Chemical Materials
The application of this compound as a precursor for advanced chemical materials is an emerging area of interest. The pyridine (B92270) ring within its structure is a well-known coordinating ligand for various metal ions, suggesting its potential use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications in catalysis, gas storage, and sensing.
Furthermore, the organic backbone of the molecule could be modified and polymerized to create novel functional polymers. While direct research on the use of this specific compound in materials science is limited, the broader class of pyridyl-containing organic molecules has been explored for the development of photosensitizers and other functional materials. mdpi.com Innovations in active material science are also being explored to mitigate the risks associated with nitrosamine formation, an area where understanding the behavior of model compounds like this compound could be beneficial. cphi-online.com
Chemical Degradation and Environmental Fate of N Methyl N Pyridin 3 Yl Methyl Nitrous Amide in Abiotic Systems
Photolytic Degradation Pathways
N-nitrosamines are known to be susceptible to photolytic degradation upon absorption of ultraviolet (UV) radiation. The N-NO bond is the primary chromophore, absorbing UV light which can lead to its cleavage. gassnova.no The photolysis of nitrosamines like N-nitrosodimethylamine (NDMA) has been extensively studied and can serve as a model for understanding the degradation of N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide.
The primary photolytic pathway involves the homolytic cleavage of the N-NO bond, generating an aminyl radical and a nitric oxide radical. In the presence of oxygen, these reactive species can undergo further reactions. For this compound, the proposed initial step would be:
CH₃N(N=O)CH₂-C₅H₄N + hν → CH₃N(•)CH₂-C₅H₄N + •NO
The resulting radicals can then participate in a series of secondary reactions, leading to a variety of degradation products. The quantum yield, a measure of the efficiency of a photochemical process, for many simple nitrosamines is relatively high, suggesting that photolysis is a significant degradation pathway in sunlit surface waters. researchgate.netdoi.org While specific quantum yield data for this compound is not available, data for other nitrosamines are presented in Table 1.
Table 1: Photolysis Quantum Yields for Selected N-Nitrosamines in Water
This table presents data for analogous compounds to illustrate the range of quantum yields observed for the nitrosamine (B1359907) class, as specific data for this compound is not available in the reviewed literature.
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| N-Nitrosodimethylamine (NDMA) | 254 | 0.24 | mdpi.com |
| N-Nitrosodiethylamine (NDEA) | 230 | 0.43 | doi.org |
| N-Nitrosopyrrolidine (NPYR) | 230 | 0.55 | doi.org |
Hydrolytic Stability and Decomposition Kinetics
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. Generally, N-nitrosamines are considered to be relatively stable to hydrolysis under neutral and alkaline conditions. However, under acidic conditions, the hydrolysis of some nitrosamines can be catalyzed. rsc.org For this compound, the presence of the pyridine (B92270) ring, which is basic, could influence its hydrolytic stability, particularly in relation to pH.
Studies on various nitrosamines have shown resistance to hydrolytic degradation at neutral and alkaline pH. researchgate.net The decomposition of N-nitrosoclonidine, a compound with an imidazoline (B1206853) ring, was found to be acid-catalyzed, involving a rate-limiting protonation of the substrate. rsc.org A similar mechanism could be postulated for the pyridyl-containing nitrosamine, where protonation of the pyridine nitrogen or the nitroso group could facilitate the cleavage of the N-NO bond. However, without specific experimental data, the hydrolysis rates of this compound across a range of pH values and temperatures remain speculative.
Oxidative Chemical Degradation in Aqueous Environments
Advanced Oxidation Processes (AOPs) that generate highly reactive oxygen species, such as hydroxyl radicals (•OH), are effective in degrading a wide range of organic contaminants, including N-nitrosamines. The reaction of hydroxyl radicals with nitrosamines is typically rapid and can lead to their complete mineralization.
The primary mechanism of •OH-induced degradation of nitrosamines involves hydrogen abstraction from the alkyl groups or addition to the nitrogen or oxygen atoms of the nitroso group. mdpi.com For this compound, potential sites for hydroxyl radical attack include the methyl group, the methylene (B1212753) bridge, and the pyridine ring. The rate constants for the reaction of hydroxyl radicals with various organic compounds are typically in the range of 10⁸ to 10¹⁰ M⁻¹s⁻¹. rsc.orgnist.gov Specific kinetic data for the reaction of hydroxyl radicals with this compound is not available, but representative data for related compounds are shown in Table 2.
Table 2: Rate Constants for the Reaction of Hydroxyl Radicals with Selected Organic Compounds
This table includes data for analogous compounds to provide an indication of the reactivity of organic molecules with hydroxyl radicals. Specific data for this compound is not available in the reviewed literature.
| Compound | Rate Constant (kOH, M⁻¹s⁻¹) | Temperature (K) | Reference |
| n-Pentane | 4.1 x 10⁹ | 298 | mdpi.com |
| Toluene | 5.63 x 10⁹ | 298 | mdpi.com |
| Pyridine | 3.1 x 10⁹ | Room Temp. | nist.gov |
Role of Environmental Factors on Abiotic Transformation (e.g., pH, Temperature, Light, Catalysts)
Several environmental factors can significantly influence the rate and pathways of abiotic degradation of this compound.
pH: The pH of the aqueous environment can affect both photolytic and hydrolytic degradation. For photolysis, lower pH has been shown to be a favorable condition for the degradation of some N-nitrosamines. researchgate.netoak.go.krsemanticscholar.orgresearchgate.net Acidic conditions can also catalyze the hydrolysis of certain nitrosamines. rsc.org
Temperature: Temperature generally has a positive correlation with reaction rates. Increased temperature would likely accelerate both hydrolytic and oxidative degradation kinetics, in line with the principles of chemical kinetics. rsc.org
Light: The intensity and wavelength of light are critical for photolytic degradation. Sunlight, particularly the UV-B portion of the spectrum, is expected to be the primary driver of photolysis in surface waters. The presence of other substances in the water that absorb light, such as dissolved organic matter, can reduce the amount of light available for the photolysis of the nitrosamine. researchgate.net
Catalysts: The presence of certain metal ions or surfaces can potentially catalyze degradation reactions. For instance, some studies have explored the use of photocatalysts like TiO₂ to enhance the degradation of nitrosamines. researchgate.net
Identification of Abiotic Degradation Products
The abiotic degradation of this compound is expected to yield a range of transformation products, depending on the degradation pathway.
Photolysis: Photolytic cleavage of the N-NO bond would initially produce N-methyl-N-(pyridin-3-ylmethyl)amine and nitric oxide. Further reactions of these intermediates could lead to the formation of smaller organic molecules and inorganic nitrogen species such as nitrite (B80452) and nitrate. mdpi.comresearchgate.netoak.go.kr
Hydrolysis: Acid-catalyzed hydrolysis would likely result in the formation of N-methyl-N-(pyridin-3-ylmethyl)amine and nitrous acid.
Oxidative Degradation: Reaction with hydroxyl radicals can lead to a more extensive breakdown of the molecule. Based on studies of related pyridyl nitrosamines, potential degradation products could include hydroxylated derivatives of the pyridine ring and the parent amine, as well as the corresponding aminopyridine. nih.gov For instance, in vivo metabolism studies of isomeric N-nitroso-N-methylaminopyridines have identified metabolites such as 2-hydroxypyridine (B17775) and 2-aminopyridine, which could potentially be formed through abiotic oxidation as well. nih.gov
A summary of potential degradation products is provided in Table 3.
Table 3: Potential Abiotic Degradation Products of this compound
This table lists potential degradation products based on general nitrosamine degradation pathways and studies on analogous compounds, as specific experimental data for the abiotic degradation of this compound is not available.
| Degradation Pathway | Potential Products |
| Photolysis | N-methyl-N-(pyridin-3-ylmethyl)amine, Nitric oxide, Nitrite, Nitrate |
| Hydrolysis | N-methyl-N-(pyridin-3-ylmethyl)amine, Nitrous acid |
| Oxidative Degradation | Hydroxypyridine derivatives, 3-Aminopyridine derivatives, N-methyl-N-(pyridin-3-ylmethyl)amine, Formaldehyde, Formic acid |
Emerging Research Directions and Future Perspectives on N Methyl N Pyridin 3 Yl Methyl Nitrous Amide Chemistry
Development of Green Chemistry Approaches for Synthesis
The synthesis of N-nitrosamines has traditionally involved methods that are not environmentally benign. However, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes. A significant advancement in this area is the use of tert-butyl nitrite (B80452) (TBN) for the N-nitrosation of secondary amines under solvent-free conditions. rsc.org This approach offers several advantages, including a broad substrate scope, metal- and acid-free conditions, straightforward isolation procedures, and high product yields. rsc.org
The reaction mechanism for this green synthesis involves the direct reaction of the secondary amine with tert-butyl nitrite, which serves as the nitrosating agent. The absence of a solvent reduces waste and potential environmental contamination. Furthermore, this method is compatible with various functional groups, including acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc), as well as sensitive moieties such as phenols, olefins, and alkynes. rsc.org
| Parameter | Conventional Nitrosation | Green Synthesis with TBN |
| Nitrosating Agent | Sodium nitrite in acidic medium | tert-Butyl nitrite (TBN) |
| Solvent | Often requires aqueous or organic solvents | Solvent-free |
| Catalyst | Acid-catalyzed | Catalyst-free |
| Byproducts | Acidic waste | tert-Butanol |
| Reaction Conditions | Often requires strict pH control | Mild, often room temperature |
| Yields | Variable | Generally high |
This table provides a comparative overview of conventional and green synthesis methods for N-nitrosamines.
Future research in this area will likely focus on expanding the repertoire of green nitrosating agents and exploring alternative energy sources, such as microwave irradiation, to further reduce reaction times and improve energy efficiency. nih.govresearchgate.net
Exploration of Novel Reactivity Patterns
The reactivity of N-nitrosamines is a subject of ongoing investigation, with a focus on understanding their behavior with various reagents and under different conditions. nih.govacs.org The presence of the N-nitroso group confers unique chemical properties to these molecules.
α-Lithiated Nitrosamines: The protons on the carbon atom adjacent (α-position) to the nitrogen of the nitrosamine (B1359907) are acidic and can be deprotonated by strong bases like lithium diisopropylamide (LDA). nih.gov This generates α-lithiated nitrosamines, which are potent nucleophiles and can react with a variety of electrophiles. This reactivity opens avenues for the synthesis of more complex molecules derived from N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide. nih.gov
Reactions with Organometallic Reagents: N-nitrosamines can react with organolithium and Grignard reagents. nih.gov These reactions typically involve nucleophilic attack at the nitrogen atom of the nitroso group. The initial adducts are unstable and can undergo further transformations to form hydrazones or azomethine imines. nih.gov
Photochemical Reactivity: N-nitrosamines exhibit interesting photochemical properties. acs.org Under acidic conditions and upon photolysis, they can generate aminium radicals, which can participate in various synthetic transformations. acs.org In neutral solutions, photolysis can lead to the homolytic cleavage of the N-N bond. acs.org
Reactivity with Electrophiles: The oxygen atom of the nitroso group is the most basic site in N-nitrosamines and can react with various electrophiles to form O-substituted hydroxydiazenium salts. acs.org These intermediates are themselves electrophilic and can undergo further reactions. acs.org
| Reaction Type | Reagent/Condition | Potential Product |
| α-Deprotonation | Lithium diisopropylamide (LDA) | α-Lithiated nitrosamine |
| Nucleophilic Addition | Organolithium or Grignard reagents | Hydrazones, Azomethine imines |
| Photolysis (acidic) | UV light, acid | Aminium radical intermediates |
| O-Alkylation | Alkylating agents (e.g., trialkyloxonium salts) | Alkoxydiazenium salts |
This table summarizes some of the key reactivity patterns of N-nitrosamines.
Future research will likely delve deeper into the synthetic applications of these reactivity patterns, aiming to develop novel transformations and build molecular complexity.
Advanced In Situ Spectroscopic Monitoring of Reactions
Understanding the kinetics and mechanisms of reactions involving N-nitrosamines is crucial for process optimization and safety. Advanced in situ spectroscopic techniques are powerful tools for real-time monitoring of these reactions. Techniques such as HPLC-UV/VIS can be employed to monitor the concentration of reactants and products over time, allowing for the determination of reaction rate constants. fhnw.ch
For the sensitive detection and characterization of N-nitrosamines and their reaction intermediates, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is particularly valuable. nih.gov This technique allows for the identification of transient species and the elucidation of complex reaction pathways. nih.gov In the context of N-nitrosamine formation, LC-HRMS/MS has been used to identify in situ generated impurities. nih.gov
Future directions in this area will likely involve the application of a broader range of in situ spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, to gain a more comprehensive understanding of the reaction dynamics. The development of hyphenated techniques that combine multiple spectroscopic methods will also provide deeper insights into the chemistry of this compound.
Integration of Machine Learning in Reaction Prediction and Optimization
Several AI tools are being used for nitrosamine risk assessment and prediction:
Quantitative Structure-Activity Relationship (QSAR) Models: These models predict the chemical behavior of compounds based on their molecular structure. resolvemass.ca
Graph Neural Networks (GNNs): GNNs can be used to map complex reaction networks and predict potential reaction pathways. resolvemass.ca
Natural Language Processing (NLP): NLP algorithms can extract valuable information from scientific literature to build comprehensive reaction databases. resolvemass.ca
| AI/ML Tool | Application in N-Nitrosamine Research |
| QSAR Models | Predicting the likelihood of N-nitrosamine formation from precursors. |
| Graph Neural Networks | Mapping potential side reactions and degradation pathways. |
| Natural Language Processing | Mining vast amounts of scientific text to identify known reaction conditions. |
| Support Vector Machines | Identifying high-risk starting materials and reagents. |
This table illustrates the application of various AI and machine learning tools in the study of N-nitrosamines.
The integration of machine learning with experimental data can accelerate the discovery of new reactions and the optimization of existing processes. For instance, AI can suggest reaction conditions to maximize yield and minimize the formation of unwanted byproducts. zamann-pharma.com
Challenges and Opportunities in this compound Research
The research on this compound and related compounds presents both challenges and opportunities.
Challenges:
Carcinogenicity: Many N-nitrosamines are known carcinogens, which necessitates stringent safety protocols for their handling and synthesis. nih.gov
Detection at Trace Levels: The need to detect these compounds at very low concentrations in various matrices poses a significant analytical challenge. nih.gov
Complex Formation Pathways: The formation of N-nitrosamines can be influenced by multiple factors, including the presence of precursors, temperature, and pH, making it difficult to predict and control. researchgate.net
Opportunities:
Green Synthesis: The development of environmentally friendly synthetic methods for N-nitrosamines is a major opportunity for innovation. rsc.org
Novel Reactivity: Exploring the unique reactivity of the N-nitroso group can lead to the discovery of new synthetic transformations. nih.gov
Predictive Modeling: The use of AI and machine learning can significantly enhance our ability to predict and control the formation and reactivity of these compounds. resolvemass.ca
Understanding Biological Mechanisms: Further research into the chemistry of N-nitrosamines can provide a better understanding of their mechanisms of toxicity and carcinogenicity. nih.gov
Q & A
Q. What are the recommended synthetic routes for N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nitrosation of the parent secondary amine. For example, reacting N-Methyl-N-[(pyridin-3-yl)methyl]amine with nitrous acid (HNO₂) under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Key factors include:
- Temperature control (<5°C) to minimize side reactions like diazonium salt decomposition.
- Stoichiometry : Excess nitrosating agent ensures complete conversion, but overuse may degrade the product.
- Solvent choice : Aqueous HCl or ethanol/water mixtures are common. Polar aprotic solvents (e.g., DMF) may improve solubility but require rigorous pH control.
Yield optimization (60–80%) is achieved via thin-layer chromatography (TLC) monitoring and quenching the reaction at peak product concentration .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Look for characteristic peaks, e.g., the N–NO group’s deshielded methyl protons (~3.4 ppm) and pyridinyl aromatic signals (7.0–8.5 ppm). Compare with literature data for analogous nitrosamines .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern.
- HPLC-PDA : Assess purity (>95%) and detect impurities like unreacted amine or over-nitrosated byproducts .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the N–NO bond.
- Thermal stability : Decomposition occurs above 40°C; differential scanning calorimetry (DSC) can identify exothermic peaks indicating instability.
- Hygroscopicity : Use desiccants in storage to avoid hydrolysis, which cleaves the nitrosamine group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the N–NO bond to estimate nitrosamine release kinetics.
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2E1) to predict metabolic activation pathways.
- QSAR models : Corrogate structural features (e.g., pyridinyl substitution) with mutagenicity using databases like Tox21 .
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Dose-response reevaluation : Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to confirm specificity. For example, discrepancies in IC₅₀ values may arise from off-target effects in high-throughput screens.
- Metabolite profiling : LC-MS/MS can identify active metabolites that contribute to observed bioactivity but were unaccounted for in initial studies.
- Batch variability analysis : Compare impurity profiles (e.g., residual solvents) across synthetic batches to rule out confounding factors .
Q. What are the mechanistic implications of its interaction with DNA repair proteins?
Methodological Answer:
- Alkylation assays : Treat plasmid DNA with the compound and quantify adduct formation via ³²P-postlabeling or LC-MS.
- Comet assay : Measure DNA strand breaks in exposed cells to assess genotoxicity.
- Western blotting : Monitor upregulation of repair proteins (e.g., O⁶-methylguanine-DNA methyltransferase) to infer damage response pathways .
Safety and Compliance
Q. What protocols mitigate risks associated with nitrosamine impurities in research-scale synthesis?
Methodological Answer:
- In-process controls : Implement real-time monitoring (e.g., inline FTIR) to detect nitrosamine formation early.
- Purification : Use reverse-phase flash chromatography or preparative HPLC to remove genotoxic impurities.
- Waste handling : Quench residual nitrosating agents with urea or sulfamic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
